

In-Depth Technical Guide: 7-Bromothieno[3,2-d]pyrimidin-4-amine

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Compound of Interest

Compound Name: 7-Bromothieno[3,2-d]pyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **7-Bromothieno[3,2-d]pyrimidin-4-amine**. This thienopyrimidine derivative is a compound of significant interest in medicinal chemistry, primarily for its structural similarity to purines, which makes it a promising scaffold for the development of targeted therapeutics.

Core Chemical Properties

7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound featuring a fused thieno-pyrimidine ring system. The presence of a bromine atom at the 7-position and an amine group at the 4-position provides reactive sites for further chemical modifications, making it a versatile building block in drug discovery.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrN ₃ S	[1] [2] [3]
Molecular Weight	230.08 g/mol	[2]
CAS Number	1318133-32-2	[1] [2] [3]
Appearance	Solid (typical)	[1]
Melting Point	Data not available for the specific compound. A related compound, 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, has a reported melting point of 193–194°C for the purified crude product. [4]	N/A
Boiling Point	Data not available	N/A
Solubility	Generally soluble in polar organic solvents. Solubility and stability can vary depending on the solvent and environmental conditions. [1]	N/A

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for **7-Bromothieno[3,2-d]pyrimidin-4-amine** is not widely available in the public domain. However, based on the analysis of closely related compounds, the following characteristic spectral features can be anticipated:

- **¹H NMR:** Aromatic protons on the thieno[3,2-d]pyrimidine core are expected to appear in the downfield region of the spectrum. For the related compound, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, proton signals are observed.[\[5\]](#) For N-Benzylthieno[3,2-d]pyrimidin-4-amine, characteristic peaks for the thienopyrimidine core protons are seen at δ 8.52 (s, 1H), 8.14 (d, J = 5.3 Hz, 1H), and 7.42 (d, J = 5.5 Hz, 1H).[\[6\]](#)
- **¹³C NMR:** Carbon signals for the fused heterocyclic system would be expected in the aromatic region. For N-Benzylthieno[3,2-d]pyrimidin-4-amine, carbons of the thieno[3,2-

d]pyrimidine moiety appear at δ 160.6, 158.0, 155.4, 133.2, 125.4, and 115.8 ppm.[6]

- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (typically around 3300–3500 cm^{-1}) and C=N stretching vibrations.[4]
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

A common method for the synthesis of 4-substituted thieno[3,2-d]pyrimidines is the nucleophilic aromatic substitution of a 4-chlorothieno[3,2-d]pyrimidine precursor. The following is a general procedure that can be adapted for the synthesis of **7-Bromothieno[3,2-d]pyrimidin-4-amine**.

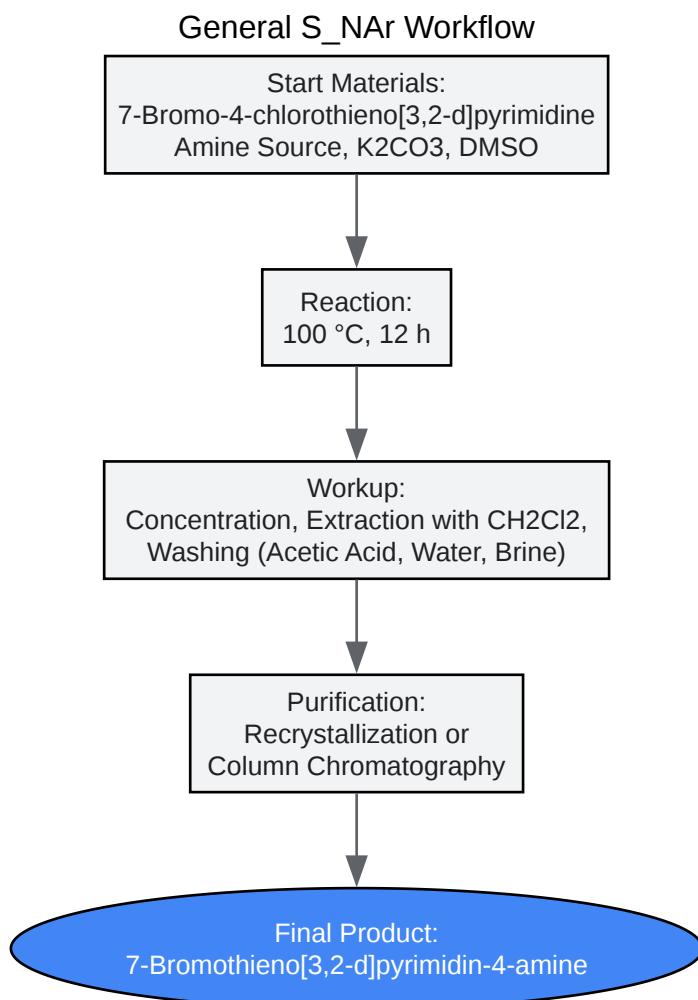
Materials:

- 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
- Amine source (e.g., ammonia in a suitable solvent, or an amine precursor)
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH_2Cl_2)
- 5% aqueous acetic acid solution
- Water
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and K_2CO_3 (1 equivalent) in DMSO.
- Heat the reaction mixture to 100 °C for 12 hours.
- After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.
- Dissolve the residue in CH_2Cl_2 and wash sequentially with 5% aqueous acetic acid solution (2x), water, and brine.
- Dry the organic phase over Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purify the product by a suitable method, such as recrystallization or column chromatography.

[7]



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Caption: General workflow for the synthesis of **7-Bromothieno[3,2-d]pyrimidin-4-amine**.

Biological Activity and Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines, enabling them to interact with a variety of biological targets.^[4]

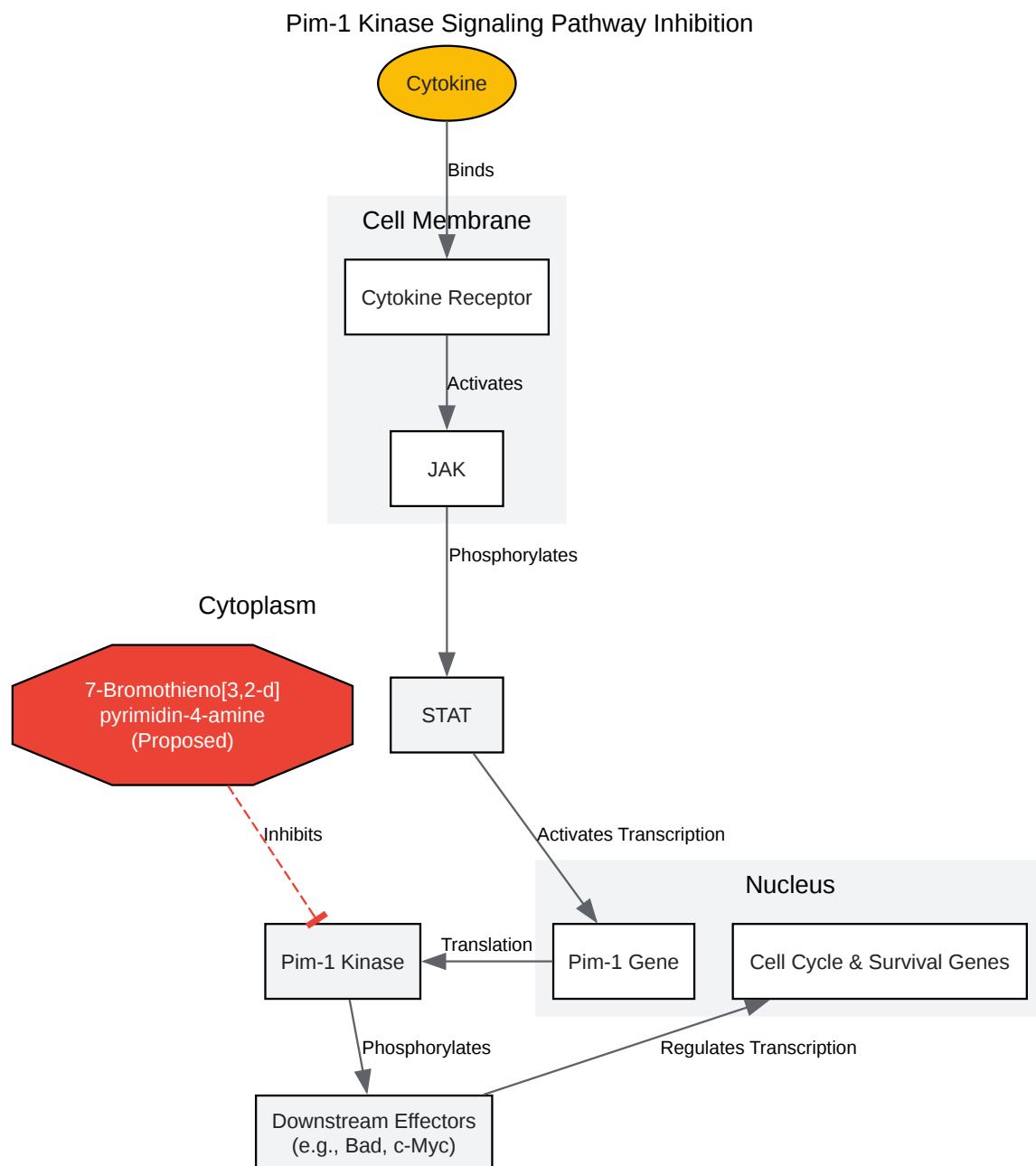
Kinase Inhibition

A primary area of investigation for thieno[3,2-d]pyrimidines is their activity as protein kinase inhibitors.^[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Thieno[3,2-d]pyrimidine-based

compounds have been identified as potent inhibitors of several kinases, including Pim-1 and EGFR.[4][8]

Pim-1 Kinase Signaling Pathway:

Pim-1 is a serine/threonine kinase that plays a critical role in cell cycle progression, survival, and apoptosis.[4] Its expression is often upregulated in various cancers. The activation of Pim-1 is primarily regulated by the JAK/STAT signaling pathway, which is initiated by cytokines such as interleukins.[9][10] Thienopyrimidine inhibitors are thought to compete with ATP for binding to the kinase domain of Pim-1, thereby blocking its downstream signaling.

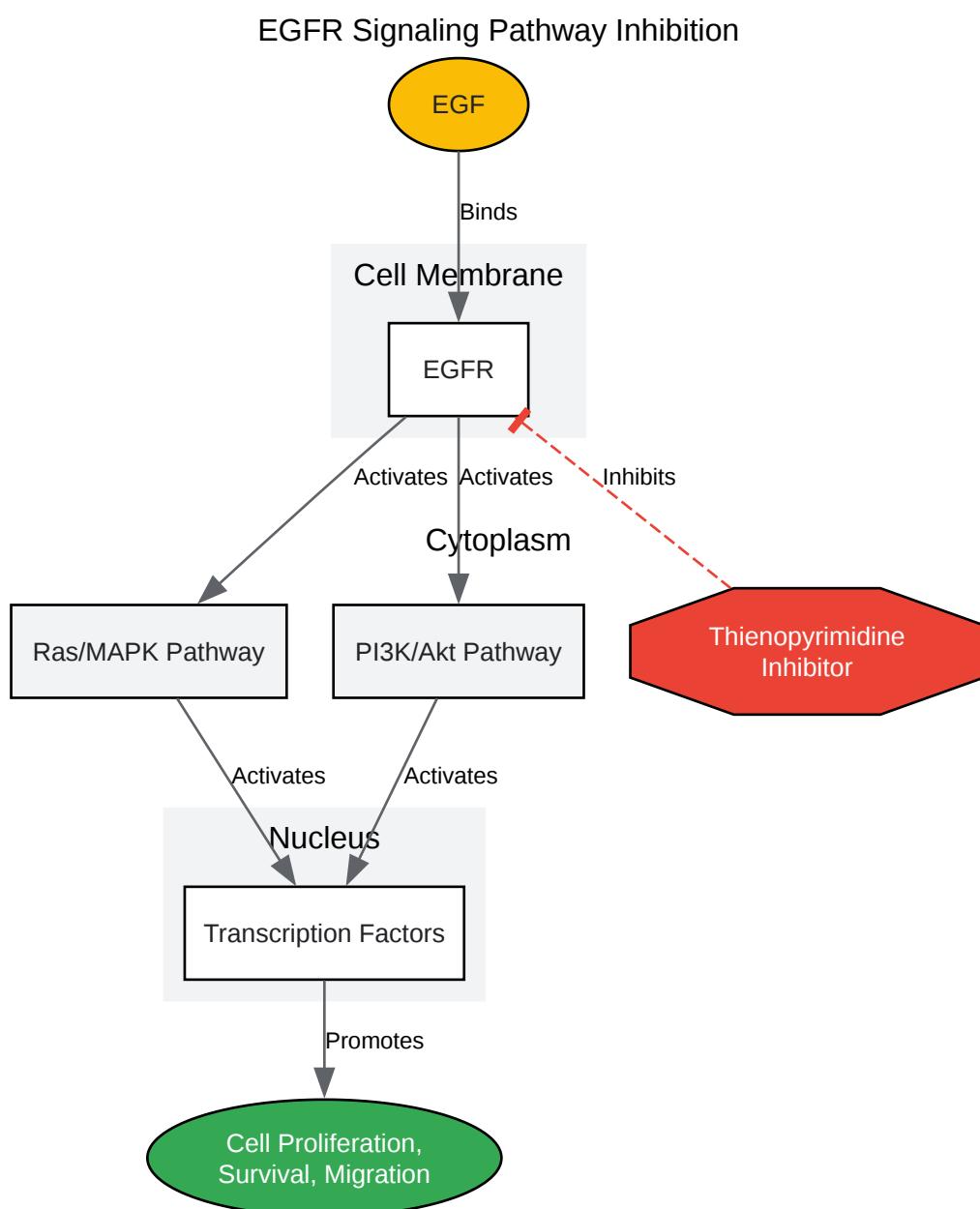


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Caption: Proposed inhibition of the Pim-1 signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[8][11] Overexpression or mutation of EGFR is common in many cancers. Thienopyrimidine derivatives have been developed as EGFR inhibitors, acting as ATP-mimetics that block the kinase activity of the receptor.[8][12]



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Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.

Inhibition of *Mycobacterium tuberculosis* Cytochrome bd Oxidase

Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd (Cyt-bd) oxidase in *Mycobacterium tuberculosis*.^[7] This enzyme is a terminal oxidase in the bacterial electron transport chain and is crucial for ATP production and survival, especially under conditions of respiratory stress.^[7] Inhibition of Cyt-bd oxidase leads to a depletion of cellular ATP, which is detrimental to the bacterium. This presents a promising strategy for the development of new anti-tuberculosis agents.

Conclusion

7-Bromothieno[3,2-d]pyrimidin-4-amine is a valuable heterocyclic scaffold with significant potential in drug discovery. Its ability to be readily functionalized, coupled with the proven biological activities of the thienopyrimidine core as kinase and enzyme inhibitors, makes it an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound and to explore its therapeutic potential in various disease contexts.

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